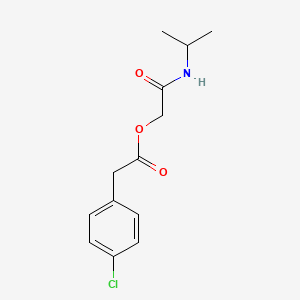
2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a chemical entity that has been explored for its potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate as a potential antimalarial agent indicates the interest in chlorophenyl compounds with isopropylamino groups for therapeutic applications .
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, involves methods that could potentially be adapted for the synthesis of this compound. These methods have been developed to create structural isomers of β2 agonists, which are important in the treatment of respiratory diseases . The synthesis process is likely to involve the introduction of the isopropylamino group and the chlorophenyl moiety into the molecule, ensuring the correct stereochemistry and functional group orientation.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of chlorophenyl and isopropylamino groups. These functional groups are crucial for the biological activity of the molecules. For example, the presence of halogen atoms in the molecules of the study compounds has been shown to prevent rapid metabolic inactivation, which is an important consideration for the development of pharmacologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving compounds with isopropylamino and chlorophenyl groups can be complex. The isopropylamino group can participate in various reactions due to its basic nature, while the chlorophenyl group can undergo reactions typical of aromatic halides. For example, the sulfinyl-Knoevenagel reaction has been used to create compounds with 4-hydroxyalk-2-enoate structures, which are important in the synthesis of biologically active natural products and chiral compounds . This type of reaction could potentially be relevant for the modification or synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The isopropylamino group could affect the compound's solubility in organic solvents and water, while the chlorophenyl group could contribute to the compound's stability and reactivity. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be essential to understand for therapeutic applications. For related compounds, pharmacokinetic studies have shown that increases in dose lead to proportionate increases in the maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
2-(4-Chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which is related to 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, has been used in the synthesis of various heterocyclic compounds. These include isoflavones and 4,5-diaryl-substituted 2-aminopyrimidine, achieved through condensation reactions (Moskvina, Shilin, & Khilya, 2015).
Quantum Chemical Analysis
Quantum chemical calculations based on Density Functional Theory (DFT) were performed on related quinoxalines compounds for their potential as corrosion inhibitors. This includes analysis of molecular structures and inhibition efficiencies, which is relevant in understanding the properties of similar compounds like this compound (Zarrouk et al., 2014).
GPR14/Urotensin-II Receptor Agonism
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a compound structurally related to this compound, was identified as a nonpeptidic agonist of the urotensin-II receptor. Such compounds can be used as pharmacological research tools or as potential drug leads (Croston et al., 2002).
Spectroscopic and Computational Studies
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to the compound of interest, has been synthesized and its structure confirmed by IR and X-ray diffraction studies. Spectroscopic analyses like FT-IR, HOMO and LUMO analysis, and computational methods were used for detailed characterization, which is relevant for similar compounds (Chidan Kumar et al., 2014).
Synthesis of Bis[1,2]dithiolo[1,4]thiazines
4-Isopropylamino-5-chloro-1,2-dithiole-3-ones, a compound similar in structure, has been utilized in the selective synthesis of bis[1,2]dithiolo[1,4]thiazines. This demonstrates the compound's versatility in synthesizing complex heterocyclic structures (Konstantinova et al., 2007).
Agricultural Chemicals Research
Research on agricultural chemicals like atrazine, which contains a component (isopropylamino) similar to the compound , has been extensive. This includes studies on its effectiveness as a herbicide and its environmental impact, providing insights into the behavior of similar chemicals in agricultural settings (Carson & Bandeen, 1975).
Direcciones Futuras
The study of new organic compounds like “2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .
Propiedades
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(2)15-12(16)8-18-13(17)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZATKYIZFMAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

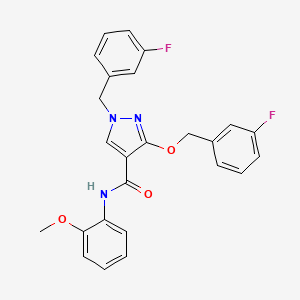

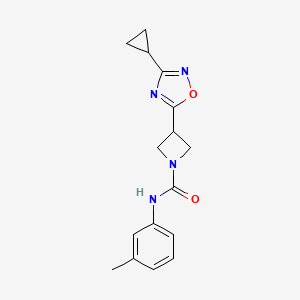
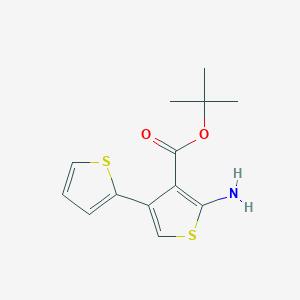
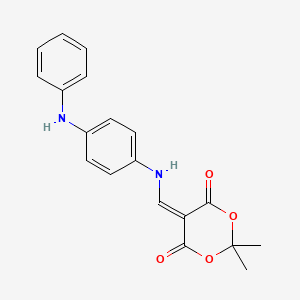
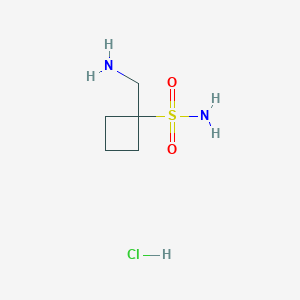


![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)